![molecular formula C21H28N2O2 B13255001 (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[810]undecan-5-ol is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzyl-substituted pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by selective reduction and functional group transformations.
Introduction of the pyrazole group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by benzylation.
Coupling of the pyrazole and bicyclic core: This step involves the formation of an ether linkage between the hydroxyl group on the bicyclic core and the pyrazole derivative, typically using a Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrazole ring to a pyrazoline using hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of pyrazoline or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism of action of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol involves its interaction with specific molecular targets. The pyrazole group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bicyclic core may enhance the compound’s stability and facilitate its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5R,6R)-6-[(1-Phenyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol
- (5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol
Uniqueness
(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and selectivity for specific molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(5R,6R)-6-(1-benzylpyrazol-4-yl)oxybicyclo[8.1.0]undecan-5-ol |
InChI |
InChI=1S/C21H28N2O2/c24-20-10-4-8-17-12-18(17)9-5-11-21(20)25-19-13-22-23(15-19)14-16-6-2-1-3-7-16/h1-3,6-7,13,15,17-18,20-21,24H,4-5,8-12,14H2/t17?,18?,20-,21-/m1/s1 |
InChI Key |
LDBWSUVTSWYAPA-OWQMCBFZSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](CCCC2CC2C1)OC3=CN(N=C3)CC4=CC=CC=C4)O |
Canonical SMILES |
C1CC2CC2CCCC(C(C1)O)OC3=CN(N=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


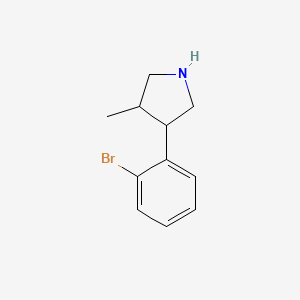
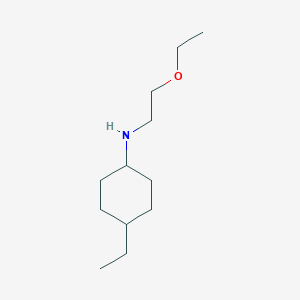
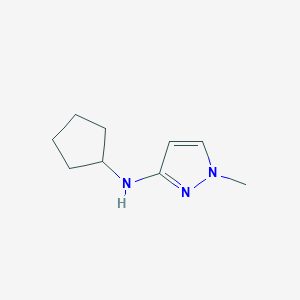
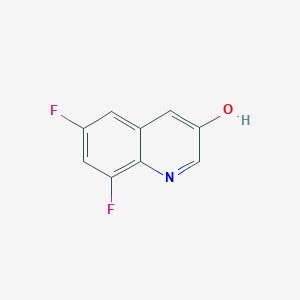
![2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13254942.png)
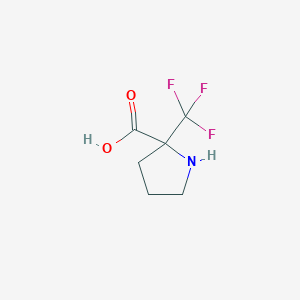
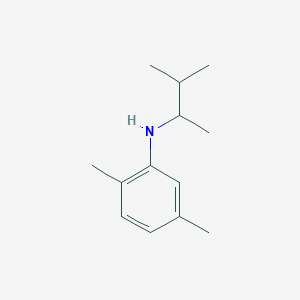
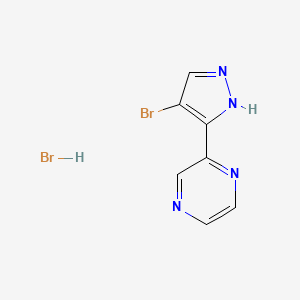
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B13254954.png)

![4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13254962.png)
![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
![N,N-Bis(propan-2-yl)-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13254986.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B13254994.png)
